Cas no 137624-14-7 (Mesatlantin C)

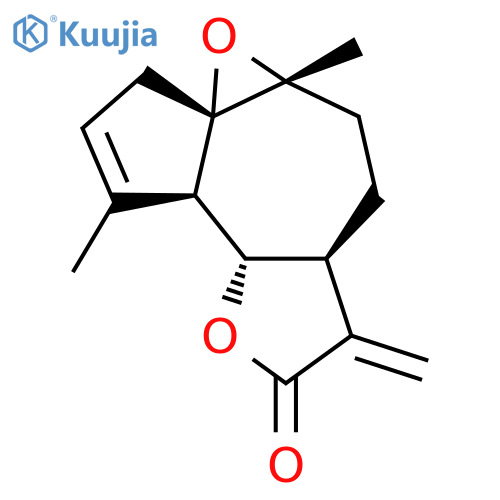

Mesatlantin C structure

商品名:Mesatlantin C

CAS番号:137624-14-7

MF:C15H18O3

メガワット:246.301624774933

CID:1066672

Mesatlantin C 化学的及び物理的性質

名前と識別子

-

- Mesatlantin C

- (3aS,4aR,6aS,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a-dimethyl-7-methylene-3H-oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one

-

- インチ: InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3/t10-,11+,12-,14+,15-/m0/s1

- InChIKey: UVJYAKBJSGRTHA-OEMOEHNSSA-N

- ほほえんだ: CC1=CC[C@]23[C@H]1[C@@H]4[C@@H](CC[C@@]2(C)O3)C(=C)C(=O)O4

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 0

じっけんとくせい

- 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(7.9 g/l)(25ºC)、

Mesatlantin C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196386-10mg |

Mesatlantin C |

137624-14-7 | 98% | 10mg |

$305 | 2021-06-09 | |

| A2B Chem LLC | AA51177-25mg |

3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- |

137624-14-7 | 25mg |

$792.00 | 2024-04-20 | ||

| Crysdot LLC | CD32002518-10mg |

Mesatlantin C |

137624-14-7 | 98+% | 10mg |

$326 | 2024-07-18 | |

| Chemenu | CM196386-10mg |

Mesatlantin C |

137624-14-7 | 98% | 10mg |

$305 | 2023-03-07 | |

| TRC | M225215-100mg |

Mesatlantin C |

137624-14-7 | 100mg |

$781.00 | 2023-05-18 | ||

| TRC | M225215-10mg |

Mesatlantin C |

137624-14-7 | 10mg |

$138.00 | 2023-05-18 | ||

| TRC | M225215-25mg |

Mesatlantin C |

137624-14-7 | 25mg |

$270.00 | 2023-05-18 | ||

| A2B Chem LLC | AA51177-10mg |

3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)- |

137624-14-7 | 10mg |

$550.00 | 2024-04-20 | ||

| Crysdot LLC | CD32002518-5mg |

Mesatlantin C |

137624-14-7 | 98+% | 5mg |

$228 | 2024-07-18 |

Mesatlantin C 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

137624-14-7 (Mesatlantin C) 関連製品

- 29552-41-8(Parthenolide)

- 115753-79-2(2(3H)-Furanone,dihydro-3-[2-[(1R,2S,4aS,8aS)-octahydro-5,5,8a-trimethylspiro[naphthalene-2(1H),2'-oxiran]-1-yl]ethylidene]-,(3E)-)

- 20554-84-1(Parthenolide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:137624-14-7)Mesatlantin C

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ